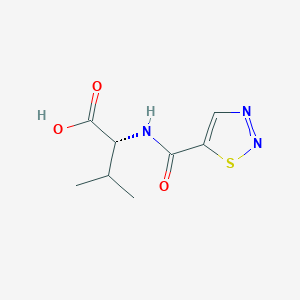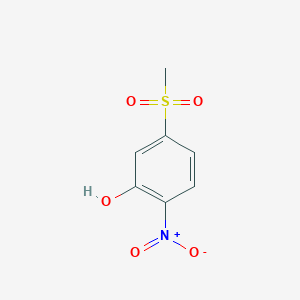
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-amino-4-fluorobenzoic acid, which can be achieved through the nitration of 4-fluorobenzoic acid followed by reduction of the nitro group to an amino group . The next step involves the esterification of 2-amino-4-fluorobenzoic acid with 2-(cyclopropylamino)-2-oxoethanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the replacement of the amino or fluorine groups with other functional groups.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds with enzymes or receptors, while the fluorobenzoate moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H13FN2O3 |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
[2-(cyclopropylamino)-2-oxoethyl] 2-amino-4-fluorobenzoate |
InChI |
InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16) |
Clave InChI |
QYCIFOTUMVFGCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)

![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)



